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This technical guide provides an in-depth review of the preclinical evidence supporting the
repurposing of fosamprenavir, a well-established HIV-1 protease inhibitor, for the treatment of
Laryngopharyngeal Reflux (LPR). This document is intended for researchers, scientists, and
drug development professionals interested in the novel application of existing therapeutics for
inflammatory conditions of the upper airway.

LPR is a condition where stomach contents, including pepsin, reflux into the laryngopharynx,
causing inflammation and damage.[1][2] Unlike typical gastroesophageal reflux disease
(GERD), LPR often lacks classic heartburn symptoms, presenting instead with chronic cough,
hoarseness, and throat clearing.[1] Growing evidence suggests that the enzymatic activity of
pepsin, not just acid, is a primary driver of laryngeal and pharyngeal mucosal injury, even in
non-acidic environments.[2][3][4] This has led to the exploration of pepsin inhibitors as a
targeted therapeutic strategy.

Preclinical research has identified several HIV protease inhibitors as potent inhibitors of pepsin.
[3][4] Among these, fosamprenavir, the prodrug of amprenavir, has emerged as a promising
candidate due to its ability to abrogate pepsin-mediated laryngeal damage in animal models.[3]
[5] This guide will detail the quantitative data from these studies, outline the experimental
methodologies, and visualize the proposed mechanisms of action and experimental workflows.

Quantitative Data: In Vitro Pepsin Inhibition
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High-throughput screening assays were conducted to evaluate the inhibitory activity of various
HIV protease inhibitors against pepsin. The half-maximal inhibitory concentration (IC50) values,
which represent the concentration of the drug required to inhibit 50% of pepsin activity, were
determined. The results demonstrate that several of these compounds inhibit pepsin in the low
micromolar range.[3][4][5]

HIV Protease Inhibitor IC50 (pM) for Pepsin Inhibition
Amprenavir Low micromolar
Ritonavir Low micromolar
Saquinavir Low micromolar
Darunavir Low micromolar

Table 1: In vitro inhibition of pepsin by various HIV protease inhibitors. Data compiled from
Johnston et al.[3][4][5]

Experimental Protocols
In Vitro Pepsin Binding and Inhibition Assays

The following protocols were adapted from studies by Johnston et al. to assess the direct
interaction between HIV protease inhibitors and pepsin.[3]

Objective: To determine if HIV protease inhibitors can bind to and inhibit the enzymatic activity
of pepsin.

Methodology:

o Assay Principle: Fluorescence polarization (FP) was used to measure molecular rotation,
allowing for the detection of binding and degradation events.

o Competitive Binding Assay:

o Afluorescently labeled pepstatin probe (pepstatin-Alexa647) was used.
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o The assay was optimized with 100 nM probe, 0.03 U/ul porcine pepsin A, and 37.5%
DMSO in 0.1 M HCI (pH 1) with 0.01% v/v Tween-20.

o HIV protease inhibitors (amprenauvir, ritonavir, saquinavir, darunavir) were dissolved in
DMSO and tested over a range of concentrations.

o The displacement of the fluorescent probe by the inhibitor was measured, indicating
competitive binding.

o Peptic Activity Assay:
o Afluorescently labeled casein substrate (casein-Alexa647) was used.
o Optimized conditions included 200 nM probe, 0.01 U/ul pepsin, and 5% DMSO.

o The degradation of the fluorescent casein by pepsin was measured in the presence and
absence of the inhibitors.

o Adecrease in fluorescence polarization indicated casein degradation.
o Data Analysis:

o IC50 values were calculated from the kinetic traces of the peptic activity assay.[3]

In Vivo Laryngopharyngeal Reflux Mouse Model

This protocol details the animal model used to evaluate the efficacy of fosamprenavir in
preventing pepsin-induced laryngeal damage.[3][6]

Objective: To assess the protective effects of fosamprenavir against pepsin-mediated
laryngeal injury in a living organism.

Animal Model: C57BL/6 mice.
Methodology:
e LPR Induction:

o Mice underwent mechanical laryngeal injury once a week for two weeks.
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o Following the injury, 20 pl of 0.3 mg/ml pepsin at pH 7.0 was instilled into the larynx three
days a week for four weeks. This simulates non-acidic reflux, where pepsin is still
enzymatically active and can cause damage.[3]

e Treatment Administration:
o Fosamprenavir was administered either by oral gavage or as an aerosol.
o Treatment was given five days a week for the four-week duration of the study.[3][6]
o A control group received a placebo.
e Endpoint Analysis:
o At the end of the four-week period, the mice were euthanized.
o Larynges were collected for histopathological analysis.
o Histopathological Evaluation:

o The laryngeal tissues were sectioned, stained, and examined for signs of damage,
including:

» Reactive epithelia
» Increased intraepithelial inflammatory cells
» Cell apoptosis[3][5]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed
mechanism of action for fosamprenavir in LPR and the experimental workflows.

Proposed Mechanism of Action
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Caption: Proposed mechanism of fosamprenavir in LPR treatment.

In Vitro Experimental Workflow
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Caption: Workflow for in vitro pepsin inhibition assays.

In Vivo Experimental Workflow
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Caption: Workflow for the in vivo LPR mouse model.

Pepsin-Induced Inflammatory Signaling Pathway
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Caption: Pepsin-induced ROS/NLRP3 inflammasome signaling.

Summary and Future Directions

The preclinical data strongly suggest that fosamprenavir, through its active metabolite
amprenavir, effectively inhibits pepsin and mitigates pepsin-induced laryngeal damage in a
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mouse model of LPR.[3][5][6] The mechanism of this protection is likely the direct inhibition of
pepsin's enzymatic activity, thereby preventing the downstream inflammatory cascade.[3]

These promising preclinical findings have paved the way for further investigation. A clinical trial
is underway to assess the efficacy of fosamprenavir in patients with LPR.[2] Furthermore, new
formulations, such as a prolonged-release oral version and a dry powder inhaler, are being
developed to optimize drug delivery to the laryngopharynx and enhance therapeutic effects.[1]
The development of inhaled fosamprenavir is supported by toxicology and fluid dynamics
modeling studies.[7]

In conclusion, the repurposing of fosamprenavir represents a targeted and potentially effective
therapeutic strategy for LPR, addressing the enzymatic component of reflux that is not targeted
by current standard-of-care treatments like proton pump inhibitors. The continued investigation
of this compound is warranted and holds promise for patients suffering from this chronic and
often debilitating condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

3. Pepsin-mediated inflammation in laryngopharyngeal reflux via the ROS/NLRP3/IL-1[3
signaling pathway - PubMed [pubmed.ncbi.nim.nih.gov]

4. Amprenavir inhibits pepsin-mediated laryngeal epithelial disruption and E-cadherin
cleavage in vitro - PubMed [pubmed.ncbi.nim.nih.gov]

5. The Protease Inhibitor Amprenavir Protects against Pepsin-Induced Esophageal Epithelial
Barrier Disruption and Cancer-Associated Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

6. jamiekoufman.com [jamiekoufman.com]

7. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38471420/
https://pubmed.ncbi.nlm.nih.gov/37047737/
https://jamiekoufman.com/wp-content/uploads/2022/10/The-Laryngoscope-2022-Johnston-Oral-and-Inhaled-Fosamprenavir-Reverses-PepsinInduced-Damaged-in-a-Laryngopharyngeal.pdf
https://pubmed.ncbi.nlm.nih.gov/38471420/
https://www.benchchem.com/product/b192916?utm_src=pdf-body
https://www.researchgate.net/publication/369842747_The_Protease_Inhibitor_Amprenavir_Protects_against_Pepsin-Induced_Esophageal_Epithelial_Barrier_Disruption_and_Cancer-Associated_Changes
https://www.mdpi.com/1422-0067/24/7/6765
https://www.benchchem.com/product/b192916?utm_src=pdf-body
https://www.researchgate.net/publication/361190276_Oral_and_Inhaled_Fosamprenavir_Reverses_Pepsin-Induced_Damaged_in_a_Laryngopharyngeal_Reflux_Mouse_Model
https://www.benchchem.com/product/b192916?utm_src=pdf-body
https://www.benchchem.com/product/b192916?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/24/7/6765
https://www.researchgate.net/publication/369842747_The_Protease_Inhibitor_Amprenavir_Protects_against_Pepsin-Induced_Esophageal_Epithelial_Barrier_Disruption_and_Cancer-Associated_Changes
https://pubmed.ncbi.nlm.nih.gov/38471420/
https://pubmed.ncbi.nlm.nih.gov/38471420/
https://pubmed.ncbi.nlm.nih.gov/37621274/
https://pubmed.ncbi.nlm.nih.gov/37621274/
https://pubmed.ncbi.nlm.nih.gov/37047737/
https://pubmed.ncbi.nlm.nih.gov/37047737/
https://jamiekoufman.com/wp-content/uploads/2022/10/The-Laryngoscope-2022-Johnston-Oral-and-Inhaled-Fosamprenavir-Reverses-PepsinInduced-Damaged-in-a-Laryngopharyngeal.pdf
https://www.researchgate.net/publication/361190276_Oral_and_Inhaled_Fosamprenavir_Reverses_Pepsin-Induced_Damaged_in_a_Laryngopharyngeal_Reflux_Mouse_Model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Preclinical Repurposing of Fosamprenavir for
Laryngopharyngeal Reflux: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b192916#preclinical-evidence-for-fosamprenavir-
in-lpr-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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